Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate
Overview
Description
“Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate” is a chemical compound with the molecular formula C16H18N2O6S . It is also known by its synonyms “METHYL 2-(1-[4-(AMINOSULFONYL)PHENETHYL]-4-HYDROXY-2-OXO-1,2-DIHYDRO-3-PYRIDINYL)ACETATE” and "3-Pyridineacetic acid, 1-[2-[4-(aminosulfonyl)phenyl]ethyl]-1,2-dihydro-4-hydroxy-2-oxo-, methyl ester" .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of this specific compound. It is recommended to consult specialized literature or a chemical supplier for more detailed information .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate” are not explicitly mentioned in the search results. For comprehensive data on properties such as melting point, boiling point, solubility, and spectral data, one should refer to a reliable chemical database or the compound’s Material Safety Data Sheet .Safety And Hazards
Future Directions
The future directions or applications of “Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate” are not specified in the available resources. The compound could potentially be of interest in various fields of research, depending on its physical, chemical, and biological properties .
properties
IUPAC Name |
methyl 2-[4-hydroxy-2-oxo-1-[2-(4-sulfamoylphenyl)ethyl]pyridin-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-24-15(20)10-13-14(19)7-9-18(16(13)21)8-6-11-2-4-12(5-3-11)25(17,22)23/h2-5,7,9,19H,6,8,10H2,1H3,(H2,17,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWRONQQUZEAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CN(C1=O)CCC2=CC=C(C=C2)S(=O)(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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